molecular formula C12H7Cl2N3OS B286383 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile

2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile

Cat. No. B286383
M. Wt: 312.2 g/mol
InChI Key: ZJDRRKOBOKEDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile, also known as DMP 540, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 is not fully understood. However, it has been reported that 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 inhibits the activity of certain enzymes and signaling pathways involved in tumor growth and inflammation (Bock et al., 2014; Kim et al., 2017).
Biochemical and Physiological Effects
2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 has been shown to have various biochemical and physiological effects in scientific research studies. One study reported that 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 induces apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways (Bock et al., 2014). Another study found that 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 inhibits the production of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and inflammation (Kim et al., 2017).

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 in lab experiments is its potential as a pharmacological agent with antitumor, anti-inflammatory, and antiviral properties. However, one limitation is that the mechanism of action of 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 is not fully understood, which may limit its potential applications in the field of medicine.

Future Directions

There are several future directions for the study of 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540. One possible direction is to further investigate the mechanism of action of 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 in order to better understand its potential pharmacological properties. Another direction is to study the potential therapeutic applications of 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 in animal models and clinical trials. Additionally, further research could be conducted to investigate the potential side effects and toxicity of 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 in order to determine its safety for use in humans.
Conclusion
In conclusion, 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 as a pharmacological agent with antitumor, anti-inflammatory, and antiviral properties.

Synthesis Methods

The synthesis of 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 involves the reaction of 2,4-dichlorophenylacetonitrile with methylthiourea in the presence of a base, followed by the reaction with sodium hydroxide and 4-chloro-3,5-dimethylphenol. This method has been reported to yield 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 with a purity of 99% (Bock et al., 2014).

Scientific Research Applications

2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 has been studied for its potential pharmacological properties in various scientific research studies. One study found that 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 exhibits antitumor activity by inhibiting the growth of cancer cells in vitro (Bock et al., 2014). Another study reported that 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 has potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines in vitro (Kim et al., 2017). Additionally, 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile 540 has been shown to have potential as an antiviral agent by inhibiting the replication of the hepatitis C virus in vitro (Kim et al., 2017).

properties

Molecular Formula

C12H7Cl2N3OS

Molecular Weight

312.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-4-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H7Cl2N3OS/c1-19-12-8(5-15)11(18)16-10(17-12)7-3-2-6(13)4-9(7)14/h2-4H,1H3,(H,16,17,18)

InChI Key

ZJDRRKOBOKEDDO-UHFFFAOYSA-N

SMILES

CSC1=C(C(=O)NC(=N1)C2=C(C=C(C=C2)Cl)Cl)C#N

Canonical SMILES

CSC1=C(C(=O)NC(=N1)C2=C(C=C(C=C2)Cl)Cl)C#N

Origin of Product

United States

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